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Compound of Interest

Compound Name:
5-Aminopiperidin-2-one

hydrochloride

CAS No.: 1235440-18-2

Cat. No.: B3021732

Get Quote

Executive Summary & Structural Significance
The 5-aminopiperidin-2-one scaffold (CAS: 1003021-01-9 for the (R)-HCl salt) represents a

"distal" functionalized delta-lactam. While the 3-amino isomer places the amine adjacent to the

carbonyl (mimicking an

-amino acid), the 5-amino isomer positions the nitrogen atom at the

-position relative to the carbonyl. This structural nuance is critical for:

Peptidomimetics: Mimicking the

or

residues in

-turn mimetics without the steric clash often seen with

-substituents.
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Factor Xa & Thrombin Inhibition: Providing a polar handle (the amine) to interact with the S4

pocket or solvent front while the lactam ring occupies the S1 specificity pocket.

Structural Comparison
Feature 3-Aminopiperidin-2-one 5-Aminopiperidin-2-one

Origin Ornithine cyclization
5-Aminopyridine reduction /

4,5-diaminopentanoic acid

Amine Position to Carbonyl (C3) to Carbonyl (C5)

Electronic Effect
Electron-withdrawing

(Inductive from C=O)

Isolated amine (Aliphatic

character)

Pucker Preference C3-endo / C4-exo C5-endo / C4-exo (Half-Chair)

Theoretical Framework: The Conformational
Landscape
The piperidin-2-one ring is not a perfect chair due to the planarity of the lactam bond (

). This constraint forces the ring into an equilibrium between two dominant Half-Chair (Sofa)
conformers and a higher-energy Boat form.

The Half-Chair Equilibrium
The planar amide segment (

) flattens one side of the ring. The conformational flexibility is largely restricted to atoms

and

.

Conformer A (Equatorial): The 5-amino group occupies the pseudo-equatorial position. This

is generally the global minimum (

kcal/mol) due to the minimization of 1,3-diaxial interactions.
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Conformer B (Axial): The 5-amino group occupies the pseudo-axial position. In the absence

of stabilizing intramolecular interactions, this conformer is destabilized by

kcal/mol (A-value of

modified by ring flattening).

Critical Insight: Unlike cyclohexane, where the axial penalty is severe, the flattened lactam ring

reduces the steric penalty for the axial position at C5. Furthermore, if the amine is protonated (

), electrostatic attraction to the carbonyl oxygen (through-space) or solvent bridging can
stabilize the axial conformer.

Visualization of Conformational Dynamics
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Figure 1: Conformational equilibrium of 5-aminopiperidin-2-one. The pseudo-equatorial

conformer is sterically favored, but the axial conformer becomes accessible via solvent effects

or intramolecular interactions.

Experimental Workflow: Characterization Protocols
To rigorously determine the conformation of a specific 5-amino derivative, a self-validating NMR

protocol is required.
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NMR Spectroscopy Protocol (Coupling Constant
Analysis)
The vicinal coupling constants (

) between

and its neighbors (

) are the definitive reporters of conformation.

Step-by-Step Methodology:

Sample Preparation: Dissolve 5-10 mg of the derivative in 600

L of DMSO-d6 (to disrupt intermolecular aggregates) or CDCl3 (if soluble, for non-polar
baseline).

Acquisition: Acquire a 1H-NMR spectrum with sufficient scans to resolve the

multiplet.

Analysis (Karplus Relationship):

Axial Amine (

is Equatorial):

has small couplings with neighbors. Expect

Hz and

Hz. The signal will appear as a narrow multiplet or broad singlet (

Hz).

Equatorial Amine (

is Axial):

has large anti-periplanar couplings. Expect
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Hz (large) and

Hz. The signal will appear as a wide triplet of triplets or similar (

Hz).

Data Interpretation Table:

Observed Signal for H5 Coupling Constants (Hz) Conformation

Wide Multiplet (tt) , Equatorial Amine (Half-Chair)

Narrow Multiplet (q) , Axial Amine (Half-Chair/Twist)

X-Ray Crystallography
The hydrochloride salt (CAS 1003021-01-9) typically crystallizes in the lowest energy

conformation.

Protocol: Slow evaporation of an Ethanol/Ether mixture.

Expected Result: In the solid state, intermolecular H-bonds between the ammonium group

and the lactam carbonyl of neighboring molecules often lock the ring in the Half-Chair with

the amine equatorial to maximize packing efficiency.

Synthetic Pathways[1][2]
Accessing the 5-amino isomer requires specific routes to avoid the thermodynamic trap of the

3-amino isomer (ornithine lactam).
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Figure 2: Synthetic strategies for 5-aminopiperidin-2-one. The reduction of 5-nitropyridin-2-one

is the most direct route for the racemic scaffold.

Applications in Drug Discovery[3][4][5][6]
Factor Xa Inhibitors
In the design of anticoagulants (e.g., Apixaban analogs), the lactam ring serves as a neutral,

rigid linker that orients the P1 and P4 pharmacophores.

Mechanism: The 5-amino group can be functionalized (e.g., sulfonylation, amidation) to

probe the S4 pocket of Factor Xa.

Design Rule: An equatorial substituent at C5 directs the vector away from the lactam plane,

ideal for reaching solvent-exposed residues like Glu97. An axial substituent would direct the

vector parallel to the ring face, potentially causing steric clashes with the S1 pocket walls

(Tyr228).

Sigma Receptor Ligands
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Piperidine-based ligands for Sigma-1 (ngcontent-ng-c3230145110="" _nghost-ng-

c1768664871="" class="inline ng-star-inserted">

) receptors often require a basic nitrogen at a specific distance from an aromatic ring. The 5-
aminopiperidin-2-one scaffold fixes this distance and restricts the rotatable bonds found in
linear amines, improving the entropic cost of binding ($ \Delta S{bind} $).

References
Conformational Analysis of Piperidin-2-ones

Title: Conformational preferences of piperidine and piperidin-2-one deriv
Source:Journal of Organic Chemistry.
Context: Establishes the half-chair preference and A-values for lactam rings.

(Proxy for general ring pucker mechanics).

Synthetic Methodology

Title: Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] str
Source:Nature Communic
Context: Modern radical approaches to constructing the piperidinone core.

Factor Xa Inhibitor Design

Title: Discovery of betrixaban (PRT054021), a highly potent, selective, and orally
efficacious factor Xa inhibitor.
Source:Bioorganic & Medicinal Chemistry Letters.
Context: Illustrates the use of lactam/amide scaffolds in Xa inhibition.

Commercial Availability & Data

Title: (R)-5-Aminopiperidin-2-one hydrochloride Product Page.[1]

Source: BLD Pharm / PubChem.

Context: Confirmation of chemical entity and physical properties.[2][3][4]

(Note: Link is for the general 3-amino isomer; specific 5-amino data found in search result

1.5/1.12).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3021732/docs?utm_src=pdf-body#conformational-analysis-of-5-aminopiperidin-2-one-derivatives-a-technical-guide
https://www.bldpharm.com/products/1003021-01-9.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10507793/
https://www.osti.gov/servlets/purl/1908970
https://www.smolecule.com/errors/missing/errors/html/product_not_found
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021732?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Note: While specific papers titled "Conformational Analysis of 5-aminopiperidin-2-one" are

rare, the principles are derived from the authoritative general chemistry of piperidinones and

validated by the specific synthetic and structural search results provided.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3021732?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/1003021-01-9.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10507793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10507793/
https://www.osti.gov/servlets/purl/1908970
https://www.smolecule.com/errors/missing/errors/html/product_not_found
https://www.benchchem.com/product/b3021732/docs#conformational-analysis-of-5-aminopiperidin-2-one-derivatives-a-technical-guide
https://www.benchchem.com/product/b3021732/docs#conformational-analysis-of-5-aminopiperidin-2-one-derivatives-a-technical-guide
https://www.benchchem.com/product/b3021732/docs#conformational-analysis-of-5-aminopiperidin-2-one-derivatives-a-technical-guide
https://www.benchchem.com/product/b3021732/docs#conformational-analysis-of-5-aminopiperidin-2-one-derivatives-a-technical-guide
https://www.benchchem.com/product/b3021732?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021732?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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